molecular formula C15H21BrN2O2S B6436523 1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane CAS No. 2549009-86-9

1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane

Cat. No. B6436523
CAS RN: 2549009-86-9
M. Wt: 373.3 g/mol
InChI Key: PSWDOXLEMAIMPQ-UHFFFAOYSA-N
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Description

The compound “1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane” is a complex organic molecule. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a bromophenyl group (a benzene ring with a bromine atom), a cyclopropane ring (a three-membered ring), and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms) attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The diazepane ring would provide a basic (alkaline) nature to the compound, while the bromophenyl group would add significant density and reactivity due to the presence of the heavy bromine atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the electron-rich diazepane ring, the electron-withdrawing sulfonyl group, and the presence of the reactive bromine atom in the bromophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The various ring structures could also influence its solubility and stability .

Safety and Hazards

As with any chemical compound, handling “1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane” would require appropriate safety precautions. The bromine atom in the bromophenyl group could potentially make the compound hazardous due to bromine’s reactivity and potential for toxicity .

Future Directions

The study and application of “1-[(4-bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane” would depend on its biological activity and stability. If it shows promising activity in biological assays, it could be a candidate for further development and study .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-cyclopropylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-14-4-2-13(3-5-14)12-17-8-1-9-18(11-10-17)21(19,20)15-6-7-15/h2-5,15H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWDOXLEMAIMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)methyl]-4-(cyclopropanesulfonyl)-1,4-diazepane

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